molecular formula C9H11IN2O2 B11782393 (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone

Cat. No.: B11782393
M. Wt: 306.10 g/mol
InChI Key: CFHINWQNZFUNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone is a heterocyclic compound that contains both pyrrole and morpholine moieties The presence of an iodine atom on the pyrrole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone typically involves the reaction of 4-iodopyrrole with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the pyrrole ring can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-1H-pyrrol-2-yl)(morpholino)methanone
  • (4-Chloro-1H-pyrrol-2-yl)(morpholino)methanone
  • (4-Fluoro-1H-pyrrol-2-yl)(morpholino)methanone

Uniqueness

The presence of the iodine atom in (4-Iodo-1H-pyrrol-2-yl)(morpholino)methanone makes it unique compared to its halogenated analogs Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with biological targets

Properties

Molecular Formula

C9H11IN2O2

Molecular Weight

306.10 g/mol

IUPAC Name

(4-iodo-1H-pyrrol-2-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C9H11IN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h5-6,11H,1-4H2

InChI Key

CFHINWQNZFUNML-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CN2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.